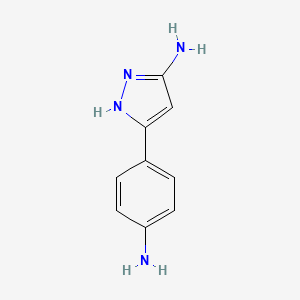

5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-aminophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,10H2,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRDVUFISVOFHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a cornerstone in the development of numerous therapeutic agents, and this specific derivative, featuring two reactive amino groups, serves as a versatile synthon for creating extensive chemical libraries.[1][2] This document details a robust and reproducible synthetic pathway, explains the mechanistic rationale behind the experimental choices, and presents a comprehensive characterization protocol to ensure the structural integrity and purity of the final compound. The methodologies are designed for researchers, chemists, and professionals in the field of drug development, providing both practical, step-by-step instructions and the underlying scientific principles.

Introduction: The Significance of the Aminopyrazole Scaffold

Pyrazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their wide spectrum of biological activities.[3][4] Molecules incorporating the pyrazole nucleus have been successfully developed into FDA-approved drugs for treating a range of conditions, including cancer, inflammation, and infectious diseases.[1] The compound this compound is particularly valuable due to its structural features. It possesses a 3,5-diaminopyrazole core attached to a para-substituted aminophenyl ring. This arrangement offers multiple points for chemical modification, making it an ideal building block for combinatorial chemistry and the synthesis of more complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[5][6] The presence of the primary aromatic amine and the 3-amino group on the pyrazole ring allows for selective functionalization, enabling the exploration of structure-activity relationships (SAR) crucial for modern drug design.

Synthetic Strategy and Rationale

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or its derivatives.[7][8][9] This approach is favored for its reliability, high yields, and the ready availability of starting materials. The reaction proceeds through a well-established mechanism involving the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon.[7]

Our selected pathway begins with the synthesis of the key intermediate, 3-(4-aminophenyl)-3-oxopropanenitrile, from commercially available 4-aminoacetophenone. This intermediate is then cyclized with hydrazine hydrate to yield the target compound.

Synthetic Pathway Overview

The two-step synthesis is outlined below. The first step involves the formation of the β-ketonitrile, and the second is the pyrazole ring formation.

References

- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 9. soc.chim.it [soc.chim.it]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine

Abstract

5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring both a pyrazole ring and an aniline moiety, presents a unique combination of chemical functionalities that are pivotal for molecular interactions with biological targets. The aminopyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, recognized for its role in kinase inhibition and other signaling pathways.[1][2] This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-(4-aminophenyl)-2H-pyrazol-3-ylamine. We will delve into its structural and electronic characteristics, and outline detailed, field-proven methodologies for the experimental determination of its key descriptive parameters, including solubility, pKa, and lipophilicity (LogP). This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration and optimization of pyrazole-based compounds.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in the architecture of many biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The addition of an amino group to the pyrazole ring, as seen in 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, further enhances its potential for forming crucial hydrogen bonds with protein active sites, a key aspect in rational drug design. The presence of the 4-aminophenyl substituent introduces another site for interaction and potential metabolic activity, making a thorough understanding of its physicochemical profile imperative for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will systematically explore the foundational physicochemical characteristics of 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, providing both theoretical context and practical experimental workflows.

Molecular Structure and Basic Properties

The foundational attributes of a molecule are dictated by its structure. For 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, these are summarized below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₀N₄ | - |

| Molecular Weight | 174.20 g/mol | [6] |

| CAS Number | 60706-60-7 | - |

| Predicted Boiling Point | 498.6 ± 35.0 °C | - |

| Predicted Density | 1.331 ± 0.06 g/cm³ | - |

| Predicted pKa | 15.33 ± 0.10 | - |

It is important to note that the boiling point, density, and pKa values are predicted and should be experimentally verified for accurate application in research and development.

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the protons on the pyrazole ring, and the protons of the two amino groups. The protons of the aminophenyl group will likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The pyrazole ring proton will appear as a singlet. The protons of the NH₂ groups will likely appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The number of signals will confirm the symmetry of the molecule. The chemical shifts of the carbons in the phenyl and pyrazole rings will be indicative of their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, the key expected IR absorptions are:

-

N-H Stretching: Two distinct bands in the region of 3400-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (NH₂) groups.

-

C-N Stretching: Aromatic C-N stretching is expected in the 1335-1250 cm⁻¹ region.

-

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl and pyrazole rings.

-

N-H Bending: A band around 1650-1580 cm⁻¹ is expected for the primary amine scissoring vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, the molecular ion peak (M+) would be expected at m/z = 174.20. The fragmentation pattern can provide further structural information.

Physicochemical Properties and Their Determination

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Solubility

Aqueous solubility is a crucial factor for oral bioavailability. The "shake-flask" method is a gold standard for determining thermodynamic solubility.[8]

Caption: Workflow for shake-flask solubility determination.

-

Causality: Using a buffer at physiological pH (7.4) is essential for mimicking the conditions in the small intestine where most drug absorption occurs. Equilibration for an extended period ensures that a true thermodynamic equilibrium is reached between the dissolved and solid states of the compound.

Acidity and Basicity (pKa)

The pKa values of a molecule dictate its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. 5-(4-aminophenyl)-2H-pyrazol-3-ylamine has two basic amino groups and a potentially acidic N-H on the pyrazole ring. Potentiometric titration is a robust method for pKa determination.

Caption: Workflow for potentiometric pKa determination.

-

Trustworthiness: This method is self-validating as the shape of the titration curve and the sharpness of the inflection points provide a clear indication of the accuracy of the measurement.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key predictor of a drug's ability to cross cell membranes. The High-Performance Liquid Chromatography (HPLC) method is a rapid and reliable way to estimate LogP.

Caption: Workflow for HPLC-based LogP determination.

-

Expertise & Experience: The choice of a reversed-phase (RP) HPLC column and an appropriate mobile phase is critical. A C18 column is commonly used to mimic the lipophilic environment of biological membranes. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

Conclusion

The physicochemical properties of 5-(4-aminophenyl)-2H-pyrazol-3-ylamine are integral to its potential as a drug candidate. This guide has provided a framework for understanding and experimentally determining these crucial parameters. A thorough characterization of its solubility, pKa, and LogP, in conjunction with detailed spectroscopic analysis, will empower researchers to make informed decisions in the design and development of novel therapeutics based on this promising aminopyrazole scaffold. The methodologies outlined herein are robust and widely accepted in the pharmaceutical industry, ensuring the generation of reliable and reproducible data.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. 1h-pyrazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is a heterocyclic compound featuring a pyrazole core substituted with an aminophenyl group at the 5-position and an amino group at the 3-position. The aminopyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] Accurate structural characterization is a critical first step in the discovery and development of new therapeutic agents. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of newly synthesized compounds. This guide provides a comprehensive analysis of the expected spectroscopic data for 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.

Molecular Structure and Tautomerism:

It is important to note that 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine can exist in different tautomeric forms. The tautomerism of the pyrazole ring is a well-documented phenomenon.[3] The structure and spectroscopic data presented in this guide are for the 2H-pyrazol tautomer, which is often a stable form for such substituted pyrazoles.

Figure 1: Chemical structure of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of related aminopyrazole structures, the following ¹H and ¹³C NMR spectral data are predicted for 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.[4]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Prediction |

| ~11.5 | br s | 1H | Pyrazole N-H | The N-H proton of the pyrazole ring is expected to be deshielded and exchangeable, appearing as a broad singlet at a downfield chemical shift. |

| ~7.45 | d, J = 8.5 Hz | 2H | H-2', H-6' | These aromatic protons are ortho to the electron-donating amino group and are expected to be shielded relative to the other phenyl protons. They will appear as a doublet due to coupling with H-3' and H-5'. |

| ~6.60 | d, J = 8.5 Hz | 2H | H-3', H-5' | These aromatic protons are meta to the amino group and ortho to the pyrazole ring. They are expected to be more shielded and will appear as a doublet. |

| ~5.70 | s | 1H | H-4 | The proton on the pyrazole ring is a singlet and is expected in this region for similar 3,5-disubstituted pyrazoles. |

| ~5.10 | br s | 2H | Phenyl-NH₂ | The protons of the aniline amino group are expected to appear as a broad singlet due to quadrupole broadening and exchange. |

| ~4.80 | br s | 2H | Pyrazole-NH₂ | The protons of the amino group on the pyrazole ring are also expected to be a broad singlet. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Causality Behind Prediction |

| ~158.0 | C-3 | The carbon bearing the amino group on the pyrazole ring is expected to be significantly deshielded. |

| ~150.0 | C-5 | The carbon attached to the aminophenyl group is also expected to be deshielded. |

| ~148.0 | C-4' | The aromatic carbon bearing the amino group is expected to have a downfield chemical shift due to the deshielding effect of the nitrogen atom. |

| ~128.0 | C-2', C-6' | These aromatic carbons are expected in the typical aromatic region. |

| ~118.0 | C-1' | The ipso-carbon of the phenyl ring attached to the pyrazole is expected to be shielded. |

| ~113.5 | C-3', C-5' | These aromatic carbons, ortho to the amino group, are expected to be shielded due to the electron-donating effect of the nitrogen. |

| ~90.0 | C-4 | The carbon at the 4-position of the pyrazole ring is expected to be significantly shielded. |

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 500 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., -2 to 14 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Apply a line broadening of 0.3 Hz before Fourier transformation to improve the appearance of the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0 to 180 ppm).

-

Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine would exhibit characteristic absorption bands for N-H, C-H, C=N, and C=C bonds.

Predicted IR Data (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality Behind Prediction |

| 3450 - 3200 | Strong, Broad | N-H stretching (amines and pyrazole) | The presence of multiple N-H groups will result in a broad absorption band in this region due to hydrogen bonding. |

| 3100 - 3000 | Medium | Aromatic C-H stretching | Characteristic stretching vibrations of C-H bonds on the phenyl and pyrazole rings. |

| ~1620 | Strong | C=N stretching (pyrazole ring) | The C=N bond within the pyrazole ring is expected to have a strong absorption in this region. |

| ~1600, ~1500 | Medium-Strong | C=C stretching (aromatic ring) | These are characteristic skeletal vibrations of the phenyl ring. |

| ~830 | Strong | para-disubstituted C-H bending | A strong out-of-plane bending vibration is characteristic of 1,4-disubstituted benzene rings. |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality IR spectrum of the solid compound.

Methodology:

-

Sample Preparation:

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of the dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

-

Pellet Formation:

-

Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺˙): m/z 174. The molecular ion peak is expected to be reasonably intense due to the aromatic nature of the compound.

-

Key Fragmentation Pathways:

-

Loss of HCN (m/z 147): A common fragmentation pathway for pyrazoles.

-

Loss of NH₂ (m/z 158): Cleavage of the amino group from the pyrazole or phenyl ring.

-

Fragments corresponding to the aminophenyl cation (m/z 92) and the pyrazole-amine cation (m/z 82) are also plausible.

-

Figure 3: Predicted key fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

-

Ionization:

-

Use electron ionization (EI) with a standard electron energy of 70 eV.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Use a high-resolution mass spectrometer to obtain accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and key fragments.

-

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and Mass spectroscopic data for 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine, based on established spectroscopic principles and data from analogous compounds. The provided experimental protocols offer a robust framework for the acquisition of high-quality spectral data. It is imperative that these predicted data are confirmed through experimental verification. This guide serves as a foundational resource for researchers working on the synthesis and characterization of novel aminopyrazole derivatives, facilitating their efforts in the development of new chemical entities with potential therapeutic applications.

References

- 1. soc.chim.it [soc.chim.it]

- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine Derivatives: A Technical Guide

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, consistently featured in a wide array of pharmacologically active agents.[1][2] Among its myriad forms, the 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine core has garnered significant attention as a versatile template for designing potent and selective therapeutic agents. This guide provides an in-depth technical analysis of the biological activities associated with this specific class of pyrazole derivatives, with a primary focus on their anticancer properties. We will explore their mechanisms of action, delve into structure-activity relationships (SAR), present detailed experimental protocols for their evaluation, and discuss the future trajectory of these promising compounds in drug development.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and pyrazoles, five-membered rings with two adjacent nitrogen atoms, are a cornerstone of this chemical space.[1][2][3] Their unique structural and electronic properties allow them to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[4][5][6][7][8][9]

The this compound scaffold is particularly noteworthy. It combines the proven pyrazole core with a strategically positioned aminophenyl group. This arrangement provides key hydrogen bonding donors and acceptors, as well as a vector for synthetic modification, making it an ideal starting point for targeting specific enzyme active sites, particularly those of protein kinases. Numerous approved drugs and clinical candidates, such as the kinase inhibitors Crizotinib and AT9283, feature a pyrazole core, underscoring its clinical relevance.[2][10][11] This guide will focus primarily on the anticancer applications of this scaffold, where it has shown exceptional promise.

Predominant Biological Activity: Anticancer Efficacy

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, largely through the inhibition of protein kinases that are critical for tumor cell growth, proliferation, and survival.[4][5]

Mechanism of Action: Targeting Dysregulated Kinase Signaling

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways. Their dysregulation is a hallmark of many cancers. The pyrazole scaffold is an effective "hinge-binder," capable of forming crucial hydrogen bonds within the ATP-binding pocket of many kinases, thereby acting as a competitive inhibitor.[6][10]

A primary target for this class of compounds is the Aurora kinase family (Aurora A and B).[12][13] These are serine/threonine kinases that play essential roles in mitotic progression. Their overexpression in various cancers makes them attractive therapeutic targets.[13] Inhibition of Aurora kinases by pyrazole derivatives can lead to defects in chromosome segregation, endoreduplication, and ultimately, apoptotic cell death.[10][12]

The logical workflow for identifying and characterizing such inhibitors is outlined below.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Aminophenyl-pyrazole Compounds

Introduction: The Aminophenyl-pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a foundational heterocyclic scaffold in medicinal chemistry, renowned for its versatility and presence in numerous clinically approved drugs.[1][2][3] When functionalized with an aminophenyl group, this core structure gives rise to the aminophenyl-pyrazole class of compounds, a privileged framework in the rational design of targeted therapeutics.[1][4] These compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

A significant portion of their therapeutic potential stems from their action as potent and often selective enzyme inhibitors, particularly targeting protein kinases.[1][2][6] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[7][8] Aminophenyl-pyrazole derivatives have been successfully developed as inhibitors of various kinase families, including cyclin-dependent kinases (CDKs), Polo-like kinase 1 (PLK1), Fms-like receptor tyrosine kinase 3 (FLT3), and p38 MAP kinase.[1][8][9][10]

This guide provides an in-depth exploration of the core mechanism of action for aminophenyl-pyrazole compounds, focusing on their role as kinase inhibitors. We will dissect their molecular interactions, the downstream cellular consequences, and the robust experimental workflows required to validate their mechanism from the test tube to the cell.

Part 1: The Primary Molecular Mechanism - Competitive Kinase Inhibition

The predominant mechanism of action for many therapeutically relevant aminophenyl-pyrazole compounds is the inhibition of protein kinase activity. They typically function as ATP-competitive inhibitors, binding to the highly conserved ATP-binding pocket of the kinase catalytic domain.[11][12]

Interaction with the Kinase ATP-Binding Pocket

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Aminophenyl-pyrazole inhibitors are designed to mimic the adenine portion of ATP, allowing them to occupy the active site. Their binding is stabilized by a series of non-covalent interactions:

-

Hinge Binding: The pyrazole core is often the key "hinge-binding" motif. One of its nitrogen atoms forms a critical hydrogen bond with the backbone amide of a conserved residue in the hinge region of the kinase, the flexible loop connecting the N- and C-terminal lobes of the catalytic domain.[13] This interaction anchors the inhibitor in the active site.

-

Hydrophobic Pockets: The aminophenyl group and other substituents on the pyrazole ring extend into adjacent hydrophobic pockets within the ATP-binding site. These interactions contribute significantly to the inhibitor's potency and, crucially, its selectivity for specific kinases over others.[14]

-

DFG Motif Interaction: Some advanced aminophenyl-pyrazole inhibitors, such as the p38 inhibitor BIRB 796, are classified as "Type II" inhibitors. They bind to a specific "DFG-out" inactive conformation of the kinase, where the conserved Asp-Phe-Gly (DFG) motif is flipped.[14] This induces a conformational change that exposes an additional allosteric pocket, allowing for interactions that confer high affinity and selectivity.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on the specific chemical groups attached to the core scaffold.[4][15] Medicinal chemistry efforts focus on modifying these substituents to optimize potency, selectivity, and drug-like properties.

-

Substitutions on the Phenyl Ring: Modifications to the aminophenyl ring can dramatically alter target specificity. For instance, adding bulky groups can create steric hindrance that prevents binding to kinases with smaller ATP pockets, thereby increasing selectivity.

-

Decorations on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring influence both hinge-binding affinity and interactions within the deeper parts of the active site.[15][16] Small changes can switch a compound from a promiscuous kinase inhibitor to a highly selective one.[17]

The logical relationship between the inhibitor structure and its binding mode is a cornerstone of rational drug design.

Caption: Inhibitor-Target Interaction Logic.

Part 2: Experimental Validation of the Mechanism of Action

A claim of kinase inhibition must be substantiated by a rigorous, multi-step validation process. This process moves from a simplified biochemical environment to a complex, physiologically relevant cellular context.

Step 1: Biochemical Assays for Direct Target Engagement & Potency

The first step is to confirm that the compound directly inhibits the catalytic activity of the purified target kinase. Luminescence-based assays are the industry standard for their high throughput, sensitivity, and safety, having largely replaced traditional radiometric assays.[7]

Featured Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11] The intensity of the luminescence signal is directly proportional to kinase activity.

Causality Behind Experimental Choices:

-

Why ADP-Glo™? It is a universal assay applicable to virtually any kinase, substrate, and ATP concentration.[7][18] Its two-step process (terminating the kinase reaction and depleting remaining ATP before converting ADP to a detectable signal) minimizes interference from assay components and compound fluorescence.[11]

-

Why use ATP at Km? Performing the assay with the ATP concentration at its Michaelis-Menten constant (Km) for the specific kinase ensures that the assay is sensitive to competitive inhibitors.[11] It provides a standardized condition for comparing the potency of different compounds.

Methodology:

-

Reagent Preparation: Prepare assay buffer, kinase, substrate, and aminophenyl-pyrazole compound dilutions. The final DMSO concentration should be kept constant (typically ≤1%) to avoid solvent-induced artifacts.[7]

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase and 2.5 µL of the compound at various concentrations. Pre-incubate for 15-30 minutes at room temperature to allow compound binding.[11]

-

Initiation: Start the reaction by adding 5 µL of a solution containing the substrate and ATP (at Km concentration). Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

-

Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Data Presentation: Potency & Selectivity Profile

The output of these experiments is typically summarized in a table to compare the potency against the primary target and a panel of other kinases to assess selectivity.

| Compound ID | Target Kinase (e.g., FLT3) IC50 (nM)[9] | Off-Target Kinase (e.g., CDK2) IC50 (nM)[9] | Off-Target Kinase (e.g., KDR) IC50 (nM)[9] | Selectivity Ratio (Off-Target/Target) |

| 8t | 0.089 | 0.719 | >1000 | 8.1 / >11,235 |

| FN-1501 | 2.33 | 1.02 | 1.55 | 0.4 / 0.7 |

Data adapted from a study on 1H-pyrazole-3-carboxamide derivatives.[9]

Step 2: Cell-Based Assays for Downstream Pathway Modulation

Demonstrating that a compound inhibits a purified enzyme is not enough.[19] The critical next step is to prove that it can engage its target within the complex environment of a living cell and modulate the intended signaling pathway.[19]

Featured Protocol: Western Blot for Phospho-Substrate Levels

This workflow directly assesses the functional consequence of kinase inhibition by measuring the phosphorylation status of a known downstream substrate of the target kinase. For a p38 MAPK inhibitor, a key substrate is MAPK-activated protein kinase 2 (MK2).

Signaling Pathway Diagram:

Caption: Inhibition of the p38 MAPK Signaling Pathway.

Methodology:

-

Cell Culture & Treatment: Plate cells (e.g., macrophages for p38 pathway analysis) and allow them to adhere. Treat with various concentrations of the aminophenyl-pyrazole inhibitor for a predetermined time (e.g., 1 hour).

-

Stimulation: Add a stimulus (e.g., Lipopolysaccharide - LPS) to activate the p38 MAPK pathway. Incubate for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-MK2).

-

Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

-

Stripping & Reprobing: Strip the membrane and re-probe with an antibody for the total form of the substrate (e.g., anti-total-MK2) and a loading control (e.g., anti-GAPDH) to confirm equal protein loading and that the inhibitor did not cause protein degradation.

Step 3: Biophysical Assays for Target Engagement Confirmation

The final piece of the puzzle is to biophysically confirm that the compound physically binds to its intended target inside intact cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[20][21]

Principle of CETSA®: The principle is based on ligand-induced thermal stabilization.[20] When a protein binds to a ligand (like our inhibitor), it becomes thermodynamically more stable. Consequently, it requires a higher temperature to denature and aggregate.[22][23]

Experimental Workflow Diagram:

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Methodology:

-

Cell Treatment: Treat two populations of intact cells, one with the aminophenyl-pyrazole inhibitor and one with a vehicle control (e.g., DMSO).

-

Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[24]

-

Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.[24]

-

Analysis: Collect the supernatant containing the soluble protein fraction.

-

Quantification: Analyze the amount of the soluble target protein remaining at each temperature using Western Blot or other detection methods.

-

Data Interpretation: Plot the amount of soluble protein against temperature for both the treated and vehicle control samples. A successful target engagement will result in a "thermal shift," where the curve for the drug-treated sample is shifted to the right (higher temperatures), indicating the protein was stabilized by the compound.[21]

Conclusion

The aminophenyl-pyrazole scaffold is a validated and highly versatile starting point for the development of potent and selective kinase inhibitors. Understanding their mechanism of action requires a systematic and evidence-based approach. By combining biochemical assays to define potency, cell-based assays to confirm pathway modulation, and biophysical methods like CETSA to verify target engagement, researchers can build a comprehensive and trustworthy profile of these promising therapeutic compounds. This rigorous, multi-faceted validation is essential for progressing a compound from a chemical curiosity to a potential clinical candidate.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 8. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. domainex.co.uk [domainex.co.uk]

- 12. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents | MDPI [mdpi.com]

- 17. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. benchchem.com [benchchem.com]

- 21. news-medical.net [news-medical.net]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Silico Docking Studies of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the principles and methodologies for conducting in silico molecular docking studies on the novel compound 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine. As a promising scaffold in medicinal chemistry, pyrazole derivatives have demonstrated a wide range of biological activities.[1][2][3] This whitepaper is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the computational workflow, from target identification and preparation to ligand-protein docking and results validation. By synthesizing technical accuracy with field-proven insights, this guide aims to equip researchers with the necessary knowledge to effectively leverage in silico docking for the accelerated discovery and optimization of drug candidates based on the this compound core structure.

Introduction: The Role of In Silico Docking in Modern Drug Discovery

The journey of a new drug from conception to market is a long, arduous, and expensive process. In recent years, computational methods, particularly in silico molecular docking, have emerged as indispensable tools to streamline and rationalize the early stages of drug discovery.[4][5][6] Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a macromolecular target, typically a protein. This approach allows for the rapid screening of large virtual libraries of compounds against a biological target of interest, prioritizing those with the highest predicted binding affinity for further experimental validation.[7]

The Significance of the Pyrazole Scaffold

The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties.[1][2] Pyrazole-containing compounds have exhibited a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][2][3] The specific compound of interest, this compound, possesses a unique chemical architecture that suggests potential for interaction with various biological targets. Its aminophenyl and pyrazolylamine moieties provide key hydrogen bond donors and acceptors, crucial for forming stable interactions within a protein's binding pocket.

Why In Silico Docking for this compound?

For a novel compound like this compound, where the specific biological targets may not be fully elucidated, in silico docking serves as a powerful hypothesis-generating tool. It enables researchers to:

-

Identify Potential Protein Targets: By docking the compound against a panel of disease-relevant proteins, potential targets can be identified based on favorable binding energies and interaction patterns.

-

Elucidate Binding Modes: Docking studies can provide atomic-level insights into how the compound might bind to its target, revealing key amino acid residues involved in the interaction.

-

Guide Lead Optimization: Understanding the structure-activity relationship (SAR) through docking can inform the rational design of more potent and selective analogs.

-

Prioritize Experimental Screening: By computationally pre-screening, resources can be focused on compounds with the highest probability of being active, saving time and cost.

This guide will provide a detailed, step-by-step methodology for conducting a robust in silico docking study of this compound, emphasizing scientific rigor and practical application.

The In Silico Docking Workflow: A Comprehensive Overview

A successful molecular docking study is a multi-step process that requires careful planning and execution. The following diagram illustrates the typical workflow, which will be elaborated upon in the subsequent sections.

Caption: A generalized workflow for in silico molecular docking studies.

Methodologies and Protocols

This section provides detailed, step-by-step protocols for each phase of the in silico docking study of this compound.

Part 1: Preparation Phase

3.1.1. Target Identification and Selection

The initial and most critical step is the identification of a biologically relevant protein target. For a novel compound, this can be approached in several ways:

-

Literature and Database Mining: Search for known targets of structurally similar pyrazole derivatives. Databases such as ChEMBL and PubChem can be valuable resources.

-

Phenotypic Screening Data: If the compound has shown activity in a cell-based assay, computational methods like target deconvolution can be used to predict potential protein targets.[8][9]

-

Reverse Docking: Screen the ligand against a large library of protein structures to identify potential binding partners.

For the purpose of this guide, we will hypothesize a potential target based on the known activities of similar pyrazole compounds, such as Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[10][11]

Protocol 1: Target Selection

-

Literature Review: Conduct a thorough search for published studies on the biological activities of aminophenyl-pyrazole derivatives.

-

Database Search: Utilize databases like PubChem and ChEMBL to find bioactivity data for structurally related compounds.

-

Target Hypothesis: Based on the gathered evidence, select a primary protein target for the docking study (e.g., COX-2, PDB ID: 3LN1).

3.1.2. Protein Structure Preparation

The quality of the protein structure is paramount for obtaining reliable docking results.[12] The three-dimensional coordinates of the target protein are typically obtained from the Protein Data Bank (PDB).

Protocol 2: Protein Preparation using AutoDockTools

-

Download PDB File: Obtain the crystal structure of the target protein (e.g., 3LN1 for COX-2) from the RCSB PDB database.

-

Clean the Protein: Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file. This can be done using software like PyMOL or AutoDockTools.

-

Add Hydrogens: Add polar hydrogens to the protein structure, as these are often not resolved in crystal structures but are crucial for hydrogen bonding.

-

Assign Charges: Assign Kollman charges to the protein atoms.

-

Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

3.1.3. Ligand Preparation

The ligand, this compound, must also be prepared for docking. This involves generating a 3D structure and assigning appropriate chemical properties.

Protocol 3: Ligand Preparation

-

Obtain 2D Structure: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or obtained from a database like PubChem (if available). The molecular formula is C9H10N4.[13][14]

-

Convert to 3D: Convert the 2D structure to a 3D conformation using software like Open Babel or the sketching tool in AutoDockTools.

-

Energy Minimization: Perform energy minimization of the 3D structure to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94.

-

Assign Charges and Torsion: Assign Gasteiger charges and define the rotatable bonds of the ligand.

-

Save as PDBQT: Save the prepared ligand in the PDBQT file format.

Part 2: Docking and Analysis

3.2.1. Grid Box Generation

The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses.[7]

Protocol 4: Grid Box Generation

-

Identify the Binding Site: The binding site is typically defined by the location of the co-crystallized ligand in the original PDB file. If no co-crystallized ligand is present, binding site prediction tools can be used.

-

Set Grid Parameters: In AutoDockTools, define the center and dimensions of the grid box to encompass the entire binding site. A typical spacing of 0.375 Å between grid points is recommended.

3.2.2. Molecular Docking Simulation

This is the core computational step where the ligand is docked into the defined binding site of the protein. AutoDock Vina is a widely used and effective open-source docking program.[15]

Protocol 5: Running the Docking Simulation with AutoDock Vina

-

Create a Configuration File: Prepare a text file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

-

Execute Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

-

Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

3.2.3. Pose Clustering and Scoring

The docking simulation typically generates multiple binding poses. These need to be analyzed to identify the most likely and stable binding mode.

Protocol 6: Analysis of Docking Results

-

Visualize Poses: Use molecular visualization software like PyMOL or Chimera to view the docked poses within the protein's active site.

-

Analyze Binding Affinity: The binding affinity score provides an estimate of the binding free energy. A more negative value indicates a stronger predicted binding.

-

Examine Interactions: Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein for the top-ranked poses.

-

Clustering Analysis: Group similar poses together based on their root-mean-square deviation (RMSD). The most populated cluster with the best binding affinity is often considered the most representative binding mode.

Part 3: Validation and Follow-up

In silico results must be validated to ensure their reliability and relevance.[16][17][18]

3.3.1. Post-Docking Analysis

More computationally intensive methods can be used to refine the binding energy calculations and assess the stability of the docked complex.

-

MM/GBSA and MM/PBSA: Molecular Mechanics/Generalized Born Surface Area and Poisson-Boltzmann Surface Area are methods used to calculate the free energy of binding from a set of snapshots of the docked complex.

-

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

3.3.2. Experimental Validation

Ultimately, the predictions from in silico docking must be confirmed through experimental validation.[16]

-

In Vitro Assays: The most direct validation is to test the compound's activity against the target protein in a biochemical or cell-based assay (e.g., an enzyme inhibition assay). A strong correlation between the predicted binding affinity and the experimentally measured activity (e.g., IC50) lends confidence to the docking protocol.[17]

Data Presentation and Interpretation

Quantitative Data Summary

The results of a docking study are often summarized in a table for easy comparison.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| This compound | COX-2 (3LN1) | -8.5 | Arg120, Tyr355, Ser530 | 3 |

| Reference Inhibitor | COX-2 (3LN1) | -9.2 | Arg120, Tyr355, Ser530 | 4 |

This is example data and does not reflect actual experimental results.

Visualization of Binding Interactions

A diagram illustrating the predicted binding mode of the ligand within the active site is crucial for understanding the key interactions.

Caption: A schematic of the predicted interactions between the ligand and the active site.

Conclusion and Future Directions

In silico molecular docking is a powerful and cost-effective approach for the initial exploration of the therapeutic potential of novel compounds like this compound. By following a rigorous and well-validated workflow, researchers can gain valuable insights into potential protein targets, binding mechanisms, and strategies for lead optimization. The methodologies outlined in this guide provide a solid foundation for conducting high-quality docking studies. The true value of these computational predictions is realized when they are used to guide and prioritize experimental research, ultimately accelerating the discovery of new and effective medicines. Future work should focus on the experimental validation of the top-ranked protein targets and the synthesis of analogs based on the structure-activity relationships elucidated from these in silico studies.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Docking - Drug Design Org [drugdesign.org]

- 7. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 9. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]

- 10. rjpn.org [rjpn.org]

- 11. mdpi.com [mdpi.com]

- 12. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 60706-60-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. calpaclab.com [calpaclab.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Quantum Chemical Blueprint for 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine: A Technical Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine, a heterocyclic amine with significant potential in medicinal chemistry. In the absence of an experimentally determined crystal structure, computational methods offer a powerful avenue to elucidate its three-dimensional structure, electronic properties, and reactivity profile. This document outlines a rigorous, self-validating protocol rooted in Density Functional Theory (DFT), designed for researchers, computational chemists, and drug development professionals. We will explore the critical aspect of tautomerism inherent to the pyrazole ring system, detail a step-by-step methodology for accurate quantum chemical calculations, and discuss the interpretation of the resulting data in the context of drug design. The causality behind the choice of computational parameters is explained to ensure both technical accuracy and field-proven insights.

Introduction: The Significance of this compound and the Role of In Silico Analysis

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, with its diaminopyrazole core and an aniline substituent, presents a compelling architecture for the development of novel therapeutics. The amino groups offer sites for hydrogen bonding, crucial for molecular recognition at biological targets, while the aromatic systems can engage in π-stacking interactions.

To rationally design and optimize drug candidates based on this scaffold, a deep understanding of its intrinsic molecular properties is paramount. Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery, providing insights into molecular geometry, electronic structure, and reactivity that are often difficult or impossible to obtain through experimental means alone.[1] This guide will provide a robust computational workflow for the comprehensive characterization of this compound.

The Critical Challenge: Tautomerism in Aminopyrazoles

A key structural feature of 3(5)-aminopyrazoles is the potential for prototropic tautomerism.[2] This phenomenon involves the migration of a proton between the nitrogen atoms of the pyrazole ring and the exocyclic amino group, leading to different isomeric forms with distinct electronic and steric properties. For this compound, several tautomers can be envisaged. The relative stability of these tautomers can be influenced by substitution patterns and the surrounding environment (e.g., solvent).

Identifying the most stable tautomer is a critical first step in any computational study, as it represents the most likely form of the molecule under physiological conditions. Performing calculations on a less stable or incorrect tautomer will lead to erroneous predictions of the molecule's properties and potential biological activity. Therefore, our computational protocol will begin with a thorough investigation of the potential tautomers of this compound to identify the global minimum on the potential energy surface.

A Validated Computational Workflow: From Structure to Properties

The following section details a step-by-step protocol for the quantum chemical analysis of this compound. The choice of methodology is grounded in established practices for similar bioactive molecules and is designed to yield reliable and reproducible results.

Software and Theoretical Level

All calculations will be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. The core of our computational approach will be Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used choice for organic molecules, providing reliable geometries and electronic properties.

-

Basis Set: The 6-311++G(d,p) basis set will be employed. This triple-zeta basis set provides a good description of the electron distribution and includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds.

Step-by-Step Computational Protocol

-

Tautomer Enumeration and Initial Geometry Preparation:

-

Draw the potential tautomers of this compound. At a minimum, the two primary amine tautomers on the pyrazole ring should be considered.

-

For each tautomer, generate an initial 3D structure using a molecular builder.

-

-

Geometry Optimization:

-

Perform a full geometry optimization for each tautomer using the B3LYP/6-311++G(d,p) level of theory. This process will locate the minimum energy conformation for each tautomer.

-

The optimization should be carried out without any symmetry constraints to ensure the true minimum is found.

-

-

Frequency Analysis:

-

Following each successful geometry optimization, perform a frequency calculation at the same level of theory.

-

The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

-

The frequency analysis also provides the zero-point vibrational energy (ZPVE), which should be used to correct the total electronic energies for a more accurate comparison of tautomer stabilities.

-

-

Tautomer Stability Analysis:

-

Compare the ZPVE-corrected total energies of all optimized tautomers. The tautomer with the lowest energy is the most stable and will be used for all subsequent analyses.

-

-

Molecular Orbital Analysis:

-

For the most stable tautomer, calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Generate an MEP map on the electron density surface of the most stable tautomer.

-

The MEP map visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule. This is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding.

-

-

Natural Bond Orbital (NBO) Analysis:

-

Perform an NBO analysis to gain deeper insights into the electronic structure, including charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

-

Data Presentation and Interpretation

To facilitate the analysis and dissemination of the computational results, the following data presentation formats are recommended.

Tabulated Data

| Property | Tautomer 1 | Tautomer 2 | ... |

| Total Electronic Energy (Hartree) | |||

| Zero-Point Vibrational Energy (Hartree) | |||

| ZPVE Corrected Energy (Hartree) | |||

| Relative Energy (kcal/mol) | |||

| Dipole Moment (Debye) | |||

| HOMO Energy (eV) | |||

| LUMO Energy (eV) | |||

| HOMO-LUMO Gap (eV) |

Caption: A summary of the key energetic and electronic properties calculated for the different tautomers of this compound.

Visualization of Molecular Properties

Visual representations are crucial for the intuitive understanding of complex quantum chemical data.

Caption: A schematic representation of the computational workflow for the quantum chemical analysis of this compound.

Caption: A conceptual diagram illustrating the relative energy differences between the calculated tautomers.

Conclusion and Future Directions

This technical guide has presented a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of this compound. By employing DFT calculations with an appropriate functional and basis set, and by carefully considering the issue of tautomerism, researchers can obtain valuable insights into the structural and electronic properties of this promising molecule. The calculated properties, such as the HOMO-LUMO gap and the molecular electrostatic potential map, can guide further derivatization and optimization efforts in the pursuit of novel drug candidates.

The ultimate validation of these computational predictions will, of course, rely on future experimental studies. The synthesis and X-ray crystallographic analysis of this compound would provide an invaluable benchmark for the calculated geometry. Furthermore, experimental spectroscopic data (NMR, IR) would allow for a direct comparison with the computationally predicted spectra, further validating the theoretical model. In the interim, the computational approach detailed herein provides a robust and reliable foundation for the continued exploration of this important class of heterocyclic compounds in drug discovery.

References

Methodological & Application

protocol for using 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine in a kinase assay

An In-Depth Guide to the Kinase Inhibitory Profiling of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine

Authored by a Senior Application Scientist

Introduction: The Rationale for a Standardized Profiling Protocol

The pyrazole ring system, particularly the 5-aminopyrazole scaffold, is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] Compounds like this compound represent promising starting points for drug discovery campaigns targeting the human kinome. However, the journey from a novel compound to a characterized inhibitor requires a robust, reproducible, and well-validated assay protocol. The lack of published data for this specific compound necessitates a universal and adaptable framework to assess its inhibitory potential against any kinase of interest.

This application note abandons a rigid, one-size-fits-all template. Instead, it provides a comprehensive, field-proven guide for the researcher. We will not only detail the steps for determining an IC₅₀ value but, more critically, we will explain the causality behind each experimental choice. The goal is to empower scientists to generate high-quality, comparable data by establishing a self-validating system for kinase inhibitor profiling. We will focus on a luminescence-based assay as the primary screening method due to its high sensitivity and amenability to high-throughput formats, and we will describe the "gold standard" radiometric assay for orthogonal validation.[4][5][6]

Compound Characteristics

A foundational understanding of the test article is paramount before commencing any biological assay.

| Property | Value | Source |

| Chemical Name | This compound | [7] |

| Synonyms | 3-(4-aminophenyl)-1H-pyrazol-5-amine | [7] |

| Molecular Formula | C₉H₁₀N₄ | [7] |

| Molecular Weight | 174.20 g/mol | [7] |

PART 1: Assay Development and Optimization - The Foundation of Reliable Data

Before an inhibitor can be accurately profiled, the kinase assay itself must be meticulously optimized. Failure to do so can lead to misleading IC₅₀ values.[8][9] The primary goal is to ensure the kinase reaction proceeds under initial velocity conditions, where substrate consumption is linear over time. A general best practice is to maintain ATP and substrate conversion at ≤10-20%.[10]

Kinase Titration: Determining Optimal Enzyme Concentration

The first step is to determine the minimum amount of kinase required to produce a robust signal well above the background. This is crucial for conserving valuable enzyme and ensuring the assay remains sensitive to inhibition.

Rationale: Using an excessive kinase concentration can deplete the substrate and ATP too quickly, moving the reaction out of the linear range and making it difficult to detect inhibition.[11] Conversely, too little enzyme will result in a poor signal-to-background ratio.

Workflow:

-

Perform a serial dilution of the kinase enzyme.

-

Run the kinase reaction for a fixed time (e.g., 60 minutes) at a saturating ATP concentration (e.g., 100 µM to 1 mM).

-

The optimal concentration is typically the EC₅₀ to EC₈₀ value—the amount of enzyme that gives 50% to 80% of the maximum possible signal.[12]

ATP Concentration: The Critical Parameter for ATP-Competitive Inhibitors

Since the majority of kinase inhibitors compete with ATP for the active site, the concentration of ATP used in the assay dramatically influences the apparent potency (IC₅₀).[11]

Rationale: According to the Cheng-Prusoff equation, for a purely ATP-competitive inhibitor, the IC₅₀ value will increase linearly with the ATP concentration.[11] To obtain data that is comparable across different studies and different kinases, it is essential to run the assay at an ATP concentration that is relevant to the kinase's affinity for ATP. The standard and most sensitive condition for detecting competitive inhibitors is to use an ATP concentration equal to its Michaelis-Menten constant (Kₘ).[6][9]

Workflow:

-

Using the optimized kinase concentration from step 1.1, perform the kinase assay across a range of ATP concentrations.

-

Plot kinase activity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ(ATP).

-

Use this Kₘ(ATP) value for all subsequent IC₅₀ determination experiments.

PART 2: Detailed Protocol for IC₅₀ Determination via Luminescence

This protocol utilizes an ADP-detection luminescence assay (e.g., ADP-Glo™), which measures the amount of ADP produced.[4] The luminescent signal is directly proportional to kinase activity, making it an intuitive "signal-on" assay.

Materials and Reagents

-

Test Compound: this compound

-

Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

-

Kinase: Purified, active kinase of interest

-

Substrate: Appropriate peptide or protein substrate for the kinase

-

Assay Buffer: Kinase-specific buffer (typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like BSA or Tween-20)

-

ATP: Adenosine 5'-triphosphate, high purity

-

Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Plates: White, opaque, low-volume 384-well assay plates

-

Instrumentation: Plate-reading luminometer

Step-by-Step Experimental Protocol

1. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration-response plate. For a typical 10-point curve, this would range from 10 mM down to ~0.5 µM. c. Transfer a small volume (e.g., 1 µL) of the DMSO dilutions to the assay plate wells, resulting in a final top concentration of 100 µM and a consistent final DMSO concentration (e.g., 1%) across all wells.

2. Plate Layout:

- It is critical to include proper controls on every plate to ensure data validity.

| Well Type | Compound | Kinase | ATP/Substrate | Purpose |

| Test Wells | Serial Dilution | + | + | Measures dose-dependent inhibition |

| Positive Control | No Compound (DMSO) | + | + | Represents 0% inhibition (max activity) |

| Negative Control | No Compound (DMSO) | - | + | Represents 100% inhibition (background) |

3. Kinase Reaction: a. Prepare a "Kinase Solution" containing the optimized concentration of the enzyme in assay buffer. b. Add the Kinase Solution (e.g., 5 µL) to the Test and Positive Control wells. Add assay buffer without kinase to the Negative Control wells. c. Allow the plate to incubate for 15-30 minutes at room temperature. This pre-incubation step can favor the identification of slow, tight-binding inhibitors.[13] d. Prepare a "Reaction Initiation Mix" containing the substrate and ATP (at its predetermined Kₘ concentration) in assay buffer. e. Initiate the kinase reaction by adding the Reaction Initiation Mix (e.g., 5 µL) to all wells. f. Mix the plate gently on a plate shaker and incubate at 30°C for the optimized reaction time (e.g., 60 minutes).

4. ADP Detection (Following ADP-Glo™ Protocol): a. Add ADP-Glo™ Reagent (e.g., 10 µL) to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. b. Incubate for 40 minutes at room temperature. c. Add Kinase Detection Reagent (e.g., 20 µL) to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by luciferase to produce light. d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. e. Measure luminescence using a plate-reading luminometer.

Data Analysis

-

Normalization: Convert the raw luminescence data (Relative Light Units, RLU) into percent inhibition.

-

Average the RLU of the Positive Control wells (0% inhibition).

-

Average the RLU of the Negative Control wells (100% inhibition).

-

For each test well, calculate: % Inhibition = 100 * (1 - (RLU_sample - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl))

-

-

Curve Fitting: Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

IC₅₀ Calculation: Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition.[14][15]

PART 3: Orthogonal Validation via Radiometric Filter-Binding Assay

To confirm hits and ensure the observed inhibition is not an artifact of the assay technology (e.g., compound interference with luciferase), it is best practice to validate the results using an orthogonal method.[8] The radiometric assay is considered the gold standard as it directly measures the incorporation of a phosphate group onto a substrate.[5][6][16]

Abbreviated Protocol

-

Reaction Setup: Perform the kinase reaction as described in section 2.3, but replace the "cold" ATP with [γ-³²P]ATP.

-

Stopping the Reaction: Terminate the reaction by adding a strong acid, such as phosphoric acid.

-